Estr-5-ene-3,17-dione
Overview
Description
Mechanism of Action
Target of Action
Estr-5-ene-3,17-dione, also known as 19-Nor-5-androstenedione, is a synthetic, orally active anabolic-androgenic steroid (AAS) and a derivative of 19-nortestosterone (nandrolone) that was never introduced for medical use . It is an androgen prohormone of nandrolone and of other 19-norandrostanes .
Mode of Action
This compound interacts with its targets, primarily androgen receptors, to exert its effects. As a prohormone, it is metabolized into active hormones in the body, which then bind to androgen receptors and exert their effects .
Biochemical Pathways
The compound is involved in the biosynthesis of estrogens. It is a significant non-aromatic metabolite recovered from incubations of 3,17-dioxo- [16,16,19- 2 H 3 ]androst-4-en-19-al 1 with placental aromatase .
Pharmacokinetics
As a steroid, it is likely to be absorbed orally, distributed throughout the body, metabolized primarily in the liver, and excreted in urine .
Result of Action
The compound’s action results in the production of estrogens and other hormones, which have various effects on the body, including the promotion of muscle growth and the development of secondary sexual characteristics .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the pH level can affect its transformations. In the presence of the aromatase at pH 6.5, estrogens (6.8%), products of isomerization of the double bond [Δ 5 (10) →Δ 4] and products of reduction of the carbonyl groups were formed .
Biochemical Analysis
Biochemical Properties
Estr-5-ene-3,17-dione plays a significant role in the biosynthesis of estrogens . It interacts with placental aromatase, a key enzyme in the biosynthesis of estrogens . The transformations of this compound at different pH levels in the presence and absence of microsomal placental aromatase have been investigated .
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its conversion into active hormones. This process involves binding interactions with enzymes such as aromatase . The resulting active hormones can then exert their effects, including potential changes in gene expression and enzyme activity.
Metabolic Pathways
This compound is involved in the biosynthesis of estrogens . It interacts with enzymes such as placental aromatase in this metabolic pathway
Preparation Methods
The preparation of 19-Nor-5-androstenedione involves several steps. One method includes the following steps :
Addition Reaction: Dissolving a rearrangement product in acetone, adding trichloroiminocyanuric acid, and then concentrating to remove the acetone.
Decarboxylated Oxide Purification: Adding water to the addition product, converting it to sodium salt using sodium bicarbonate, washing off impurities with chloroform, and converting the sodium salt to decarboxylated oxide using dilute hydrochloric acid.
Alkali Degreasing Reaction: Adding triethanolamine and a decarboxylated oxidation extract in acetone, adding water for material precipitation, and carrying out suction filtration to obtain alkali degreasing white crystals.
This method is suitable for large-scale industrial production due to its high reaction yield, purity, and quality of products .
Chemical Reactions Analysis
19-Nor-5-androstenedione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 19-nor-5-androstenediol.
Reduction: It can be reduced to form 19-nor-5-androstenediol.
Substitution: It can undergo substitution reactions to form various derivatives.
Common reagents used in these reactions include trichloroiminocyanuric acid, sodium bicarbonate, chloroform, and dilute hydrochloric acid . The major products formed from these reactions are 19-nor-5-androstenediol and other 19-norandrostanes .
Scientific Research Applications
19-Nor-5-androstenedione has several scientific research applications:
Comparison with Similar Compounds
19-Nor-5-androstenedione is similar to other compounds such as:
- Bolandione (19-nor-4-androstenedione)
- Bolenol (17α-ethyl-19-nor-5-androstenol)
- Chlorodehydromethylandrostenediol
- Chloromethylandrostenediol
- Methandriol (17α-methyl-5-androstenediol)
Compared to these compounds, 19-Nor-5-androstenedione is unique in its specific metabolic pathway and its potential to be converted into nandrolone . This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(8R,9S,10R,13S,14S)-13-methyl-1,2,4,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,13-16H,3-10H2,1H3/t13-,14+,15+,16-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELNRNVZXWUOGT-QXUSFIETSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C4CCC(=O)CC4=CCC3C1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H]3[C@H]4CCC(=O)CC4=CC[C@H]3[C@@H]1CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940962 | |
Record name | Estr-5-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
It is believed that 19-Nor-5-andorstenedione may be metabolized in the body to produce a metabolite which can activate the androgen receptor, similar to testosterone. However, androgen receptor activation is likely less than that of testosterone or dihydrotestosterone. | |
Record name | 19-Nor-5-androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
19289-77-1 | |
Record name | Estr-5-ene-3,17-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19289-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Estr-5-ene-3,17-dione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019289771 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 19-Nor-5-androstenedione | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01443 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Estr-5-ene-3,17-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50940962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Estr-5-ene-3,17-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.024 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 19-NOR-5-ANDROSTENEDIONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/585LQ9KZN8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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